molecular formula C9H10Cl2N2O2 B12287364 tert-Butyl 2,4-dichloropyrimidine-5-carboxylate

tert-Butyl 2,4-dichloropyrimidine-5-carboxylate

Katalognummer: B12287364
Molekulargewicht: 249.09 g/mol
InChI-Schlüssel: XCHYZLVUGLZSPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of tert-Butyl 2,4-dichloropyrimidine-5-carboxylate typically involves multiple steps. One common method starts with the reaction of 2,4-dichloropyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and reduce costs .

Analyse Chemischer Reaktionen

tert-Butyl 2,4-dichloropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of tert-Butyl 2,4-dichloropyrimidine-5-carboxylate is primarily related to its ability to interact with various biological targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit DNA synthesis by interfering with the function of pyrimidine-based enzymes . The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed from this compound .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 2,4-dichloropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting chemical and biological properties.

Eigenschaften

Molekularformel

C9H10Cl2N2O2

Molekulargewicht

249.09 g/mol

IUPAC-Name

tert-butyl 2,4-dichloropyrimidine-5-carboxylate

InChI

InChI=1S/C9H10Cl2N2O2/c1-9(2,3)15-7(14)5-4-12-8(11)13-6(5)10/h4H,1-3H3

InChI-Schlüssel

XCHYZLVUGLZSPZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1=CN=C(N=C1Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.